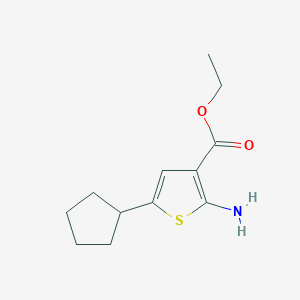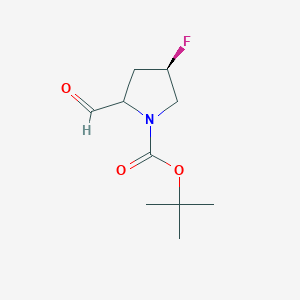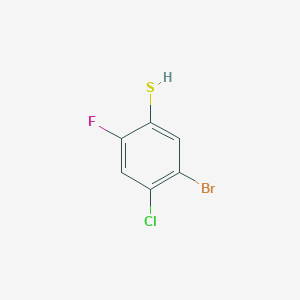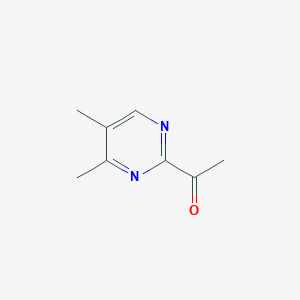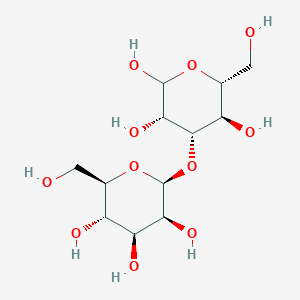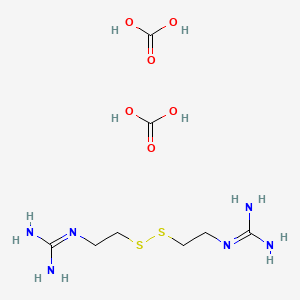
1,1'-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) is an organic compound characterized by the presence of disulfide and guanidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) typically involves the reaction of ethane-2,1-dithiol with guanidine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the disulfide bond. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques, such as continuous flow reactors and automated synthesis systems, may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The guanidine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as triethylamine (TEA) or pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated guanidine derivatives.
Scientific Research Applications
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of redox biology and as a tool for investigating disulfide bond formation and reduction in proteins.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) involves its ability to undergo redox reactions, particularly the formation and reduction of disulfide bonds. This compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides or the reduction of disulfide bonds in target proteins. These interactions can modulate the activity of enzymes and other proteins, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N’-[Disulfanediyldi(ethane-2,1-diyl)]bis[2-(1H-indol-3-yl)ethan-1-amine]: An organic disulfide with similar redox properties but different functional groups.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate: Another disulfide compound with distinct structural features.
Uniqueness
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) is unique due to its combination of disulfide and guanidine functional groups, which confer specific redox and nucleophilic properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H20N6O6S2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
carbonic acid;2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine |
InChI |
InChI=1S/C6H16N6S2.2CH2O3/c7-5(8)11-1-3-13-14-4-2-12-6(9)10;2*2-1(3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);2*(H2,2,3,4) |
InChI Key |
IFEXBPABURHNGL-UHFFFAOYSA-N |
Canonical SMILES |
C(CSSCCN=C(N)N)N=C(N)N.C(=O)(O)O.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



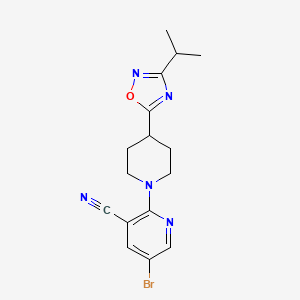
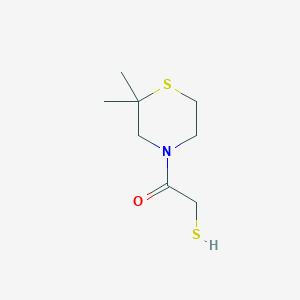
![Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12843433.png)
![(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12843454.png)
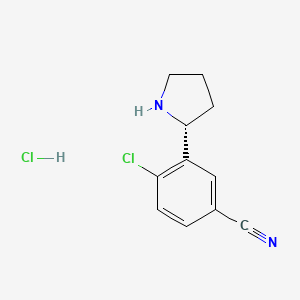

![N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12843466.png)
